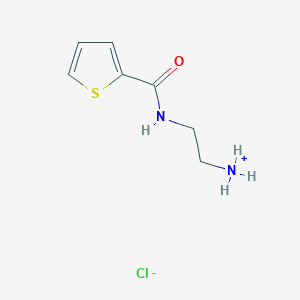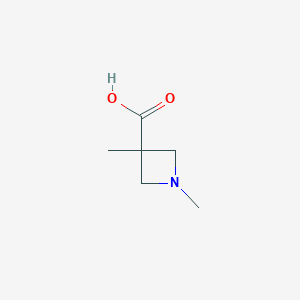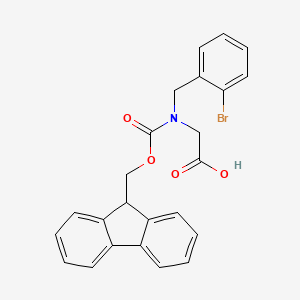
N-Fmoc-2-bromobenzyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-2-bromobenzyl-glycine: is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of glycine, with a 2-bromobenzyl group attached to the alpha carbon. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-bromobenzyl-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms N-Fmoc-glycine.
Bromobenzylation: The protected glycine is then subjected to a bromobenzylation reaction. This involves the reaction of N-Fmoc-glycine with 2-bromobenzyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of glycine, Fmoc-Cl, and 2-bromobenzyl bromide are handled in bulk.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and time.
Purification: The final product is purified using techniques such as crystallization, recrystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N-Fmoc-2-bromobenzyl-glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Deprotection Reactions: Piperidine in DMF is the standard reagent for Fmoc deprotection. The reaction is usually carried out at room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include azido, thio, or alkoxy derivatives of this compound.
Deprotected Glycine: Removal of the Fmoc group yields 2-bromobenzyl-glycine.
科学研究应用
N-Fmoc-2-bromobenzyl-glycine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides. The Fmoc group provides protection during the synthesis process and can be easily removed when needed.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs. Its bromobenzyl group can be modified to introduce various functional groups, enhancing the biological activity of the resulting peptides.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins or nucleic acids, for the development of bioconjugates with specific functions.
作用机制
The mechanism of action of N-Fmoc-2-bromobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amine group of glycine, which can then participate in further reactions or interactions.
相似化合物的比较
N-Fmoc-2-bromobenzyl-glycine can be compared with other Fmoc-protected amino acids and bromobenzyl derivatives:
N-Fmoc-glycine: Lacks the 2-bromobenzyl group, making it less versatile for further functionalization.
N-Fmoc-2-chlorobenzyl-glycine: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and properties of the compound.
N-Fmoc-2-iodobenzyl-glycine: Contains an iodine atom, which can be more reactive in substitution reactions compared to bromine.
Each of these compounds has unique properties and reactivities, making this compound distinct in its applications and usefulness in synthetic chemistry.
属性
IUPAC Name |
2-[(2-bromophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGXPTMBSXIEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B8056313.png)
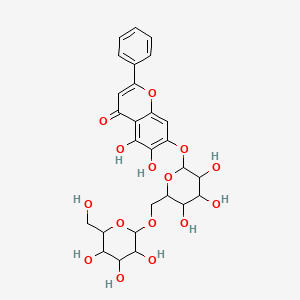
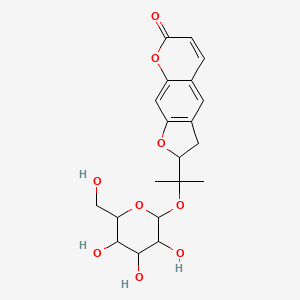
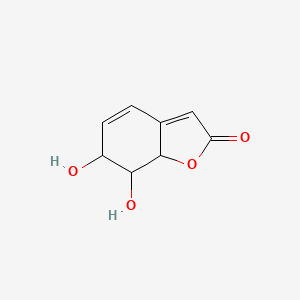
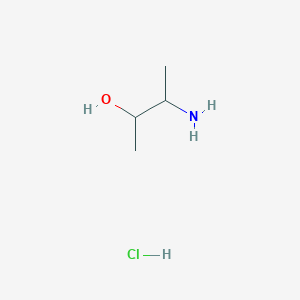
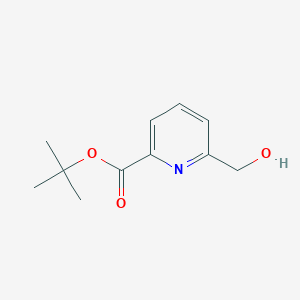
![5-Iodo-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8056352.png)
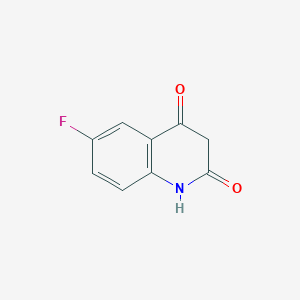
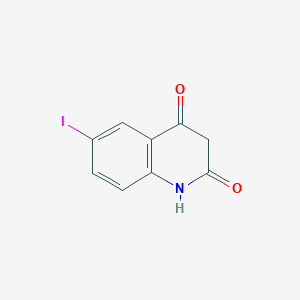
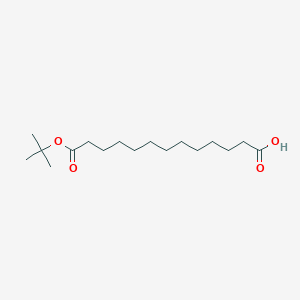
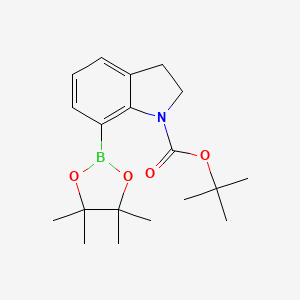
![(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid](/img/structure/B8056381.png)
